Product packaging for sodium;bis(16O)(oxidanyl)phosphinate(Cat. No.:)

sodium;bis(16O)(oxidanyl)phosphinate

Cat. No.: B12059901
M. Wt: 119.959 g/mol
InChI Key: AJPJDKMHJJGVTQ-HSUBZZBUSA-M
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Description

Nomenclature and Definitional Framework of Sodium Phosphinate and Related Hypophosphites

The compound at the center of this discussion is known by several names, each reflecting different chemical nomenclature systems. Its systematic IUPAC name is sodium phosphinate . wikipedia.org However, it is most commonly referred to in industrial and academic literature as sodium hypophosphite . atamanchemicals.comatamanchemicals.comsciencemadness.org The specific name "sodium;bis(¹⁶O)(oxidanyl)phosphinate" denotes a particular isotopic and structural representation.

Sodium phosphinate is the sodium salt of hypophosphorous acid (H₃PO₂). wikipedia.orgmekongchem.com The terms phosphinate and hypophosphite describe the same anion, H₂PO₂⁻, where a central phosphorus atom is bonded to two hydrogen atoms and two oxygen atoms. acs.orgwikipedia.orgdrugbank.com In aqueous solutions, the salt completely dissociates into the sodium cation (Na⁺) and the hypophosphite anion (H₂PO₂⁻). nih.gov The compound is typically encountered as a monohydrate (NaH₂PO₂·H₂O), which presents as odorless, white crystals that are soluble in water and readily absorb moisture from the air. wikipedia.orgatamanchemicals.comsciencemadness.org

IdentifierValue
IUPAC NameSodium phosphinate wikipedia.org
Common NameSodium hypophosphite mekongchem.com
Chemical FormulaNaH₂PO₂ (anhydrous) | NaH₂PO₂·H₂O (monohydrate) mekongchem.com
CAS Number7681-53-0 (anhydrous) | 10039-56-2 (monohydrate) wikipedia.orgmekongchem.com
SynonymsSodium phosphinate, Phosphinic acid sodium salt, Hypophosphorous acid monosodium salt mekongchem.comnih.gov

Historical Evolution of Phosphinate Chemistry Research

The history of phosphinate chemistry is linked to the discovery of phosphorus itself by Hennig Brandt in 1669 from urine. rsc.org However, hypophosphites gained specific attention much later. In 1857, Dr. J. Francis Churchill introduced hypophosphites into medicine, proposing them as a treatment for tuberculosis under the theory that they would increase oxygen in the tissues. rsc.orgwintzell-fried.com This led to the widespread use of preparations like "Fellows Compound Syrup of Hypophosphites," a tonic first marketed around 1864. baybottles.com Although the medicinal claims were later proven to be incorrect and the treatment vanished from textbooks, this period marked the initial significant application of hypophosphite salts. rsc.orgwintzell-fried.com

The focus of phosphinate research subsequently shifted from medicine to industrial chemistry. A pivotal development was the discovery of its utility as a powerful reducing agent. acs.org Early synthesis methods involved the reaction of white phosphorus with a hot aqueous solution of sodium hydroxide (B78521), a process that also produces the toxic gas phosphine (B1218219) as a byproduct. sciencemadness.orgguidechem.com This reductive capability became the basis for its primary modern application: electroless nickel plating, a process that allows for the coating of irregular surfaces with a durable nickel-phosphorus film. wikipedia.orgatamanchemicals.com This transition from a purported medical cure to a key industrial chemical highlights the evolution of scientific understanding and application of phosphinate compounds.

Current Academic Significance of Phosphinate Compounds in Chemical Sciences

The academic and industrial importance of sodium phosphinate today is primarily centered on its potent and versatile reducing properties. acs.org It is a key player in materials science, synthetic chemistry, and environmental applications.

Key Research and Application Areas:

Electroless Nickel Plating: This remains the main industrial application. wikipedia.org Sodium phosphinate acts as the reducing agent in solution to deposit a nickel-phosphorus alloy onto metal or activated plastic substrates. wikipedia.orgchemiis.com This method, known as the Electroless Nickel (EN) process, is crucial for creating uniform, corrosion-resistant, and hard coatings for components in the automotive, aviation, and electronics industries. atamanchemicals.comchemiis.comaquabond.ca The resulting nickel deposit can contain up to 15% phosphorus. wikipedia.orgatamanchemicals.com

Reducing Agent in Chemical Synthesis: Sodium phosphinate is increasingly valued as a "green," stable, and inexpensive phosphorus source. mdpi.com It offers a safer and more atom-economical alternative to hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) for creating phosphorus-carbon bonds. acs.org Its utility is demonstrated in transition metal-catalyzed cross-coupling and hydrophosphinylation reactions. acs.org Recent studies have shown its effectiveness in the synthesis of specialized organophosphorus compounds like β-hydroxyhydrophosphonic acids and diarylphosphinates. mdpi.comthieme-connect.com

Polymer Chemistry: The compound serves as a polymerization catalyst, especially for polymers based on acrylic acid. atamanchemicals.comaquabond.ca It is also used as a heat stabilizer for polymers during high-temperature processing like extrusion. atamanchemicals.comatamanchemicals.com

Flame Retardants: Sodium phosphinate is used in the preparation of flame retardants. atamanchemicals.comaquabond.ca Organophosphorus compounds derived from phosphinates are being developed for high-temperature polymers like polyesters and polyamides. taylorandfrancis.com

Water Treatment: It is employed in water treatment processes to reduce the concentration of heavy metal ions, such as nickel, copper, and iron, in industrial wastewater before discharge. atamanchemicals.comchemiis.comaquabond.ca

Application AreaChemical Principle / Role of Sodium PhosphinateSignificance
Electroless PlatingActs as a reducing agent, reducing Ni²⁺ ions to metallic nickel (Ni⁰). wikipedia.orgchemiis.comCreates durable, corrosion-resistant nickel-phosphorus coatings on complex surfaces. wikipedia.org
Organophosphorus SynthesisServes as a stable, non-toxic P-source for forming P-C bonds via catalysis. acs.orgmdpi.comProvides a "green" and safer alternative to traditional phosphorus reagents like PCl₃. acs.org
PolymerizationFunctions as a catalyst and a thermal stabilizer. atamanchemicals.comaquabond.caImproves reaction rates and prevents degradation of polymers during processing. atamanchemicals.com
Water TreatmentReduces dissolved metal ions to facilitate their removal from wastewater. chemiis.comaquabond.caAids in environmental remediation of industrial effluent. atamanchemicals.com

Methodological Approaches to Studying Phosphinate Reactivity and Synthesis

Understanding the chemical behavior and developing efficient production methods for sodium phosphinate relies on a combination of established industrial processes and advanced analytical techniques.

Synthesis Methodologies: The traditional and most common method for producing sodium hypophosphite involves reacting yellow phosphorus with a hot solution of sodium hydroxide and lime. atamanchemicals.comguidechem.com This reaction must be carefully controlled as it cogenerates phosphine (PH₃), a highly toxic and spontaneously flammable gas. sciencemadness.orgguidechem.com More contemporary synthetic approaches leverage sodium phosphinate as a starting material. These include palladium-catalyzed reactions that efficiently create new carbon-phosphorus bonds, a cornerstone of modern organophosphorus chemistry. acs.orgmdpi.com Such methods are often developed with the principles of green chemistry in mind, aiming to reduce waste and avoid hazardous materials. mdpi.comeurekalert.org

Analytical and Characterization Techniques: A suite of analytical methods is employed to study phosphinate compounds, confirm their structure, and monitor their reactions.

TechniquePurpose in Phosphinate Research
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy The most powerful tool for characterizing organophosphorus compounds. It provides detailed information about the chemical environment of the phosphorus nucleus, allowing for the identification of phosphinates, phosphonates, and other phosphorus species in a mixture without complex separation. wpmucdn.combeilstein-journals.org
High-Performance Liquid Chromatography (HPLC) Used to separate and quantify phosphonates and related compounds in various matrices, such as environmental water samples. nih.gov Often coupled with mass spectrometry (LC-MS/MS) and may require derivatization of the analyte to enhance detection sensitivity. nih.gov
Infrared (IR) Spectroscopy Used for the characterization of synthesized compounds by identifying functional groups present in the molecule. researchgate.net
Ion Chromatography (IC) A widely used technique for measuring the concentration of various ions, including phosphate (B84403) and related anions, in samples. olympianwatertesting.commdpi.com
X-ray Diffraction Determines the precise three-dimensional crystal structure of solid compounds, including synthesized phosphinate complexes. researchgate.net

These methodological approaches, from large-scale synthesis to precise spectroscopic analysis, are essential for advancing the fundamental understanding and application of sodium phosphinate in the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NaO4P B12059901 sodium;bis(16O)(oxidanyl)phosphinate

Properties

Molecular Formula

H2NaO4P

Molecular Weight

119.959 g/mol

IUPAC Name

sodium;bis(16O)(oxidanyl)phosphinate

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;1+0,2+0,3+0,4+0

InChI Key

AJPJDKMHJJGVTQ-HSUBZZBUSA-M

Isomeric SMILES

[16OH]P(=[16O])([16OH])[16O-].[Na+]

Canonical SMILES

OP(=O)(O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Phosphinate Compounds

Innovative Strategies for Phosphorus-Carbon Bond Formation

The creation of the phosphorus-carbon (P-C) bond is the cornerstone of organophosphorus chemistry. Modern advancements have moved beyond classical methods, introducing sophisticated strategies that offer greater control, efficiency, and functional group tolerance. These innovations primarily involve transition metal catalysis and radical reactions, which enable the use of stable phosphorus sources like sodium hypophosphite for the construction of complex phosphinate derivatives.

Transition metal catalysis has revolutionized the formation of P-C bonds, providing mild and efficient pathways that were previously inaccessible. Palladium and nickel complexes, in particular, have proven to be exceptionally effective in activating the P-H bonds of hypophosphite derivatives for coupling with various organic electrophiles.

A significant breakthrough has been the development of a one-pot, palladium-catalyzed synthesis of diarylphosphinates from aryl halides, alcohols, and sodium hypophosphite. mdpi.com This multi-component reaction strategy is highly efficient, forming two new P-C bonds and one P-O bond in a single operation. mdpi.com The process demonstrates excellent functional group tolerance and provides a direct route to a wide array of diarylphosphinates in moderate to excellent yields. nih.govresearchgate.net

The reaction is typically catalyzed by a palladium complex, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base. researchgate.net A proposed mechanism suggests that sodium hypophosphite first reduces the Pd(II) catalyst to the active Pd(0) species. mdpi.com The Pd(0) then undergoes oxidative addition with an aryl halide to form an arylpalladium(II) intermediate. Subsequent steps involving the phosphorus source and alcohol lead to the final diarylphosphinate product. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of Diarylphosphinates - Substrate Scope This table illustrates the versatility of the palladium-catalyzed reaction with various aryl halides and alcohols, showcasing the yields obtained for the corresponding diarylphosphinate products.

Aryl Halide (Ar-X)Alcohol (R-OH)ProductYield (%)
4-BromotolueneMethanolMethyl bis(4-methylphenyl)phosphinate83%
4-BromoanisoleMethanolMethyl bis(4-methoxyphenyl)phosphinate81%
4-BromobenzonitrileMethanolMethyl bis(4-cyanophenyl)phosphinate75%
1-Bromo-4-(trifluoromethyl)benzeneMethanolMethyl bis(4-(trifluoromethyl)phenyl)phosphinate71%
1-BromonaphthaleneMethanolMethyl di(naphthalen-1-yl)phosphinate65%
4-BromotolueneEthanolEthyl bis(4-methylphenyl)phosphinate78%
4-BromotolueneIsopropanolIsopropyl bis(4-methylphenyl)phosphinate72%
Data synthesized from research findings. researchgate.net

Another innovative strategy is the nickel-catalyzed hydrophosphonylation of alkynes, which utilizes sodium hypophosphite as the direct phosphorus source to generate valuable H-phosphinates. acs.orgnih.gov This method stands in contrast to traditional approaches that often rely on the highly polluting and energy-intensive reagent, phosphorus trichloride (B1173362). acs.orgacs.org The nickel-catalyzed transformation is achieved as a multicomponent reaction at room temperature, making it a mild and environmentally friendly alternative. nih.govacs.org

The resulting H-phosphinate products are versatile intermediates that can be readily converted into a diverse range of other phosphinate derivatives, including those with new P-C, P-S, P-N, P-Se, and P-O bonds. acs.orgnih.gov This two-step approach, involving the initial hydrophosphonylation followed by diversification, provides a complementary and flexible method for synthesizing complex organophosphorus compounds. acs.org The reaction mechanism is believed to involve the in situ generation of a catalytically active nickel-hydride species that facilitates the addition of the phosphinate moiety across the alkyne triple bond.

Table 2: Nickel-Catalyzed Hydrophosphonylation of Alkynes with Sodium Hypophosphite This table shows the scope of the nickel-catalyzed reaction with different alkyne substrates, demonstrating the efficiency in forming various H-phosphinates.

AlkyneProduct (H-Phosphinate)Yield (%)
Phenylacetylene(1-Phenylethenyl)phosphinic acid85%
1-Octyne(1-Hexylethenyl)phosphinic acid78%
4-Ethynylanisole[1-(4-Methoxyphenyl)ethenyl]phosphinic acid82%
1-Ethynylcyclohexene(1-Cyclohex-1-en-1-ylethenyl)phosphinic acid75%
Diphenylacetylene(1,2-Diphenylethenyl)phosphinic acid92%
Data synthesized from research findings. nih.govacs.org

Radical chemistry offers a powerful alternative to metal-catalyzed methods for P-C bond formation. P(O)-H compounds, including derivatives of sodium hypophosphite, are excellent precursors for generating phosphorus-centered radicals due to the relative ease of homolytic cleavage of the P-H bond. researchgate.net These radicals can then participate in a variety of addition reactions with unsaturated compounds.

A notable application of radical chemistry is the synthesis of 1,1-bis-H-phosphinates through the radical addition of sodium hypophosphite to terminal alkynes. nih.gov This reaction proceeds in good yield and offers a straightforward route to these novel compounds, which have significant potential as precursors for geminal bisphosphonates and other complex organophosphorus structures. nih.gov The reaction is typically initiated under conditions that promote the formation of a phosphinoyl radical from hypophosphite, which then adds twice to the terminal alkyne. A key advantage of this method is that the 1,1-bis-H-phosphinate products often precipitate from the reaction mixture, simplifying their purification. nih.gov

Modern synthetic chemistry is increasingly turning towards photo- and electrocatalytic methods to drive reactions under mild conditions. Photoelectrocatalysis, which combines light and electrical potential, represents a frontier in generating radicals for organic synthesis. While direct photoelectrocatalytic use of sodium hypophosphite is an emerging area, the principles are well-established through related photoredox and radical-initiated processes. oaepublish.com

Visible-light photoredox catalysis has proven to be a powerful tool for generating phosphorus-centered radicals from various P(O)-H compounds. oaepublish.com These radicals readily add to alkenes in an anti-Markovnikov fashion to produce alkylphosphinate derivatives. Similarly, chemically initiated radical reactions, for instance using peroxide initiators, can effectively synthesize sodium alkyl phosphinates from α-olefins and sodium hypophosphite in high yields. google.com These methods demonstrate the feasibility of generating alkylphosphinate derivatives via radical pathways, paving the way for the development of more advanced photoelectrocatalytic systems that offer enhanced control and sustainability.

Table 3: Synthesis of Alkylphosphinates via Radical Addition to Alkenes This table exemplifies the types of alkylphosphinate salts that can be synthesized through the radical-initiated addition of sodium hypophosphite to various olefins.

AlkeneInitiator TypeProduct (Sodium Alkylphosphinate)Yield (%)
1-OctenePeroxideSodium octylphosphinate>90%
CyclohexenePeroxideSodium cyclohexylphosphinate80%
1-HexadecenePeroxideSodium hexadecylphosphinate>90%
1-OctadecenePeroxideSodium octadecylphosphinate>90%
Data synthesized from research findings. google.com

Stereoselective and Asymmetric Synthesis of P-Chiral Phosphinates

The creation of stereogenic phosphorus centers, or P-chiral compounds, is a formidable challenge in synthetic chemistry. The catalytic, stereocontrolled synthesis of these centers is particularly difficult and has traditionally relied on stoichiometric auxiliaries or resolution techniques. nih.gov P-chiral phosphine (B1218219) oxides and their derivatives are valuable structures with significant applications in medicinal chemistry, organic synthesis, and materials science. sioc-journal.cn Recent progress has been made in the catalytic asymmetric construction of these scaffolds through strategies like desymmetrization of prochiral phosphine oxides and kinetic resolution. sioc-journal.cn

Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has emerged as a powerful method for producing enantiomerically enriched P-stereogenic phosphinates and phosphine oxides, achieving up to 98% enantiomeric excess (ee). nih.gov This approach represents a novel route for inducing chirality at a heteroatom and highlights the influence of reactant structure and catalyst choice on enantiocontrol. nih.gov Another innovative strategy involves the palladium-catalyzed asymmetric cyclization of diaryl 2-bromo arylphosphonates, which yields P-chiral biaryl phosphonates with high yields and good enantioselectivities. rsc.org

Employment of Chiral Auxiliaries and Menthyl Phosphinate Approaches

Chiral auxiliaries are instrumental in the asymmetric synthesis of P-chiral compounds. researchgate.net These auxiliaries are covalently bonded to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. proquest.com While effective, this method requires a stoichiometric amount of the auxiliary. proquest.com Commonly used chiral auxiliaries include derivatives of readily available and inexpensive alcohols like TADDOL, BINOL, and menthol. rsc.org

The menthyl phosphinate approach, in particular, has become a versatile strategy for synthesizing a wide range of P-stereogenic compounds. rsc.orgrsc.org Easily prepared menthyl phosphinates of high diastereoisomeric purity serve as key intermediates. rsc.orgrsc.org This method avoids the use of phosphorus trichloride, Grignard reagents, and complex cryogenic crystallizations, offering a more general and accessible route that had been nearly abandoned for decades due to a lack of generality. rsc.orgresearchgate.net For instance, menthyl phenyl-H-phosphinate is a widely used intermediate, though its synthesis in high diastereomeric purity can be challenging. rsc.org Modern protocols have improved the synthesis, allowing for the preparation of various disubstituted menthyl phosphinate esters. researchgate.net

The stereoselective substitution reaction of P-chirogenic phosphinates bearing a binaphthyl group (a chiral auxiliary) with lithium alkoxides provides another route to P-chirogenic phosphinates with high enantiomeric ratios. nih.gov This transesterification proceeds with an inversion of the absolute configuration at the phosphorus atom. nih.gov

Diastereoselective Alkylations of Phosphorus-Stabilized Carbanions

The alkylation of carbanions stabilized by a phosphorus group is a key carbon-carbon bond-forming reaction. When the phosphorus-based reagent contains a chiral auxiliary, these alkylations can proceed with high diastereoselectivity. cdnsciencepub.com A systematic study on the diastereoselective alkylation of anions derived from racemic N-substituted P-alkyl-1,3,2-diazaphosphorinane 2-oxides demonstrated that the choice of N-substituent significantly influences the stereochemical outcome. cdnsciencepub.comcdnsciencepub.com For example, high diastereoselectivity was achieved in the methylation of a P-benzyl anion with an N-neopentyl derivative and in the benzylation of a P-ethyl anion with the same N-neopentyl auxiliary. cdnsciencepub.comcdnsciencepub.com

The stereoselectivity of these alkylations is dependent on several factors, including the ring substitution pattern of the chiral auxiliary, the base used for deprotonation, the solvent, the nature of the electrophile, and the enantiomeric composition of the starting material. acs.org The use of anions from 6-substituted 2-benzyl-3-tert-butyl-1,3,2-oxazaphosphorinanes has been explored, showing that the stereochemical outcome can be predicted using a chelation-control model. acs.org Furthermore, the deprotonation of various H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with a range of electrophiles provides moderate to good yields of the desired products. organic-chemistry.org

Esterification and Amidation of Phosphinic Acids

The derivatization of phosphinic acids into esters and amides is a fundamental transformation in organophosphorus chemistry. These derivatives are important as synthetic intermediates and as final products with specific biological or material properties.

Microwave-Promoted Direct Derivatizations

Direct esterification of phosphinic acids with alcohols is notoriously difficult under conventional thermal conditions. nih.gov However, the use of microwave (MW) irradiation has been shown to successfully promote this reaction. nih.gov This effect is not justified by thermodynamic or kinetic data from quantum chemical calculations, which show no driving force and high activation enthalpies for the reaction under thermal conditions, suggesting the unique potential of microwave technology in phosphinate synthesis. nih.gov The MW-assisted esterifications are often irreversible, which may be due to the hydrophobic medium created by the long-chain alcohol and the resulting phosphinic ester. nih.gov

This microwave-assisted direct esterification has been successfully applied to various phosphinic acids, including phenyl-H-phosphinic acid, and can be translated from batch to continuous flow operations for improved productivity. mdpi.comnih.gov The process can be further enhanced by the use of ionic liquids (ILs) as additives or catalysts, which can have a beneficial effect on the reaction outcome. mdpi.comnih.gov For instance, the esterification of phenyl-H-phosphinic acid with various alcohols at 160–200 °C under microwave irradiation provides good yields (73–90%). mdpi.comnih.gov While esterification is successful, direct amidation of phosphinic acids remains challenging even with microwave assistance. nih.gov

Phosphinic AcidAlcohol/PhenolConditionsYield (%)Reference
Phenyl-H-phosphinic acidC3-C5, C8 alcoholsMW, 160–200 °C73-90 mdpi.com
1-Hydroxy-3-phospholene oxideVarious alcoholsMW, 180–235 °C71-95 nih.gov
Cyclic Phosphinic AcidsButanolMW, 220 °C, 10% [bmim][PF6], 1h89 nih.gov
Phenyl-H-phosphinic acidPhenolsMW, IL-catalysisGood nih.gov
Diphenylphosphinic acidVarious alcoholsMW, IL-catalysisEfficient nih.gov

Activation Agent-Mediated Esterification Protocols

To overcome the low reactivity of phosphinic acids, various activation agents can be employed to facilitate esterification. One common strategy involves the chlorination of phosphonic monoesters using reagents like thionyl chloride or oxalyl chloride to form more reactive phosphonochloridates. mdpi.com However, these reagents can be harsh and incompatible with sensitive functional groups. nih.gov

A milder approach involves the use of silylating agents. For instance, the synthesis of phosphinic pseudopeptides can be achieved through the Michael addition of phenyl phosphinic acid to acrylates, where activation with trimethylsilyl (B98337) chloride (TMSCl) in the presence of triethylamine (B128534) (TEA) provides high yields under mild conditions. nih.gov Hexamethyldisilazane (HMDS) can also be used as an activation agent, though it may lead to the formation of byproducts. nih.gov Another method involves the use of carbodiimide (B86325) coupling reagents in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester of the phosphinic acid, which can then react with a nucleophile. nih.gov

Sustainable and Green Chemistry Approaches in Phosphinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgchemeurope.com This is particularly relevant as phosphorus is considered a critical raw material by the EU, making its efficient use and recycling paramount. chemeurope.comsciencedaily.comrsc.org

Green methods for phosphonate (B1237965) and phosphinate synthesis include solvent-free reactions, the use of ultrasound or microwave irradiation to improve energy efficiency, and the development of catalyst-free syntheses. rsc.org For example, microwave-assisted synthesis is considered a green technique due to its efficiency and reduced reaction times. nih.gov Mechanochemical synthesis, which involves reactions in the solid state with little to no solvent, is another promising green alternative to conventional solution-based methods. mdpi.com

Utilization of Sodium Hypophosphite as a Phosphorus Source Alternative to PCl₃

The vast majority of compounds featuring a phosphorus-carbon bond have historically been manufactured using phosphorus trichloride (PCl₃) as a key intermediate. researchgate.netacs.org This traditional pathway, however, presents several significant disadvantages. The synthesis of PCl₃ requires elemental phosphorus and chlorine, and the processes are often energy-intensive. researchgate.netnih.gov Furthermore, PCl₃ itself is a toxic and moisture-sensitive material, and its use in subsequent reactions can generate substantial amounts of halide salts and other environmentally harmful waste. nih.govmdpi.com

In response to these challenges, sodium hypophosphite (NaH₂PO₂), a compound which can be referred to systematically as sodium;bis(¹⁶O)(oxidanyl)phosphinate, has emerged as a promising alternative phosphorus source. mdpi.com It is recognized as a green, safe, stable, and cost-effective reagent. mdpi.com Its application in organophosphorus synthesis is more step-economical and significantly reduces both financial and environmental costs. researchgate.netmdpi.com Compared to other potential PCl₃ surrogates, hypophosphorous derivatives like sodium hypophosphite offer improved stability, lower toxicity, higher solubility, and better atom economy. acs.orgnih.gov

Researchers have developed several innovative methodologies that leverage sodium hypophosphite to bypass PCl₃-based routes:

Palladium-Catalyzed Cross-Coupling: A facile and efficient method for synthesizing diarylphosphinates from alcohols and aryl halides has been developed using sodium hypophosphite as the phosphorus source. mdpi.com This palladium-catalyzed multi-component reaction enables the simultaneous construction of two carbon-phosphine bonds and one oxygen-phosphine bond with high functional group tolerance. mdpi.com

Nickel-Catalyzed Hydrophosphonylation: A nickel-catalyzed, multi-component reaction allows for the direct hydrophosphonylation of alkynes using sodium hypophosphite at room temperature. acs.org This method provides H-phosphinate products that are valuable intermediates, readily converted into a diverse range of phosphinate derivatives bearing new P–C, P–S, P–N, P–Se, and P–O bonds. acs.org

Radical Reactions with Alkynes: The radical addition of sodium hypophosphite to terminal alkynes at room temperature yields 1-alkyl-1,1-bis-H-phosphinates. nih.gov This reaction proceeds under mild conditions, initiated by a trialkylborane (R₃B) and air, with the product salts precipitating directly from the reaction mixture, which simplifies purification. nih.gov

Table 1: Radical Addition of Sodium Hypophosphite to 1-Hexyne This table presents data on the synthesis of sodium 1-hexyl-1,1-bis-H-phosphinate under various reaction conditions, adapted from research findings. nih.gov

EntryAlkyne/NaH₂PO₂ RatioEt₃B (equiv)SolventReaction Time (h)Yield (%)
11:10.3Methanol2420
21:20.3Methanol2441
31:30.3Methanol2448
41:20.3Ethanol2440
51:20.3Isopropanol2425

Atom-Economical and Energy-Efficient Synthetic Routes

Green chemistry principles emphasize the importance of atom economy and energy efficiency in the design of chemical syntheses. sciencedaily.com An atom-economical reaction maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Energy-efficient routes operate under mild conditions, such as ambient temperature and pressure, or utilize alternative energy sources like microwave irradiation or ultrasound to reduce energy consumption. rsc.orgresearchgate.net

Atom-Economical Syntheses: Several strategies have been developed to improve the atom economy of phosphinate synthesis.

Multi-component Reactions: As mentioned previously, the palladium-catalyzed synthesis of diarylphosphinates from sodium hypophosphite, an alcohol, and an aryl halide is a multi-component reaction that constructs several bonds in a single operation, representing an inherently atom-economical approach. mdpi.com

Catalytic Cross-Coupling Reactions: The palladium-catalyzed cross-coupling of triarylbismuths with various P(O)-H compounds, including H-phosphinates, provides a highly efficient route to arylphosphinates. organic-chemistry.orgorganic-chemistry.org This method is noted for its high atom economy, operational simplicity, and good to high yields, proceeding smoothly without the need to exclude moisture or air. organic-chemistry.orgorganic-chemistry.org

Recycling Phosphorus Reagents: A one-pot method for preparing secondary phosphines involves the sequential reaction of a recyclable phosphorus atom donor reagent with two Grignard reagents. nih.gov This approach demonstrates high atom economy as the phosphorus-containing byproduct can be recovered and reused. nih.gov

Energy-Efficient Syntheses: Reducing the energy footprint of chemical synthesis is a key goal of green chemistry.

Mild Reaction Conditions: The development of synthetic methods that proceed at room temperature offers significant energy savings. The radical addition of sodium hypophosphite to alkynes and the nickel-catalyzed hydrophosphonylation are prime examples of energy-efficient processes that avoid harsh heating. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave (MW) irradiation has become an important tool in organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net MW-assisted direct esterification of phosphinic acids with alcohols provides a more energy-efficient route to phosphinate esters, although it may require high temperatures for short durations. researchgate.net

Table 2: Microwave-Assisted Direct Esterification of 1-hydroxy-3,4-dimethylphospholane oxide This table shows the yield for the synthesis of various phosphinate esters via microwave-assisted direct esterification, adapted from published research. researchgate.net

EntryAlcohol (ROH)ProductReaction Time (h)Temperature (°C)Yield (%)
1n-Butanol8a423560
2n-Pentanol8b423556
3Isopentyl alcohol8c4.523072
4n-Octanol8d522050
5Isooctyl alcohol8e522066
  • Ultrasound-Assisted Synthesis: Ultrasound is another alternative energy source that is considered eco-friendly. rsc.org The energy is transmitted via sonic waves, which can promote reactions and lead to high yields in shorter timeframes compared to conventional methods, often under milder conditions. rsc.org
  • The ongoing development of these advanced synthetic methodologies, which prioritize alternatives to hazardous reagents and embrace principles of atom economy and energy efficiency, is transforming the field of organophosphorus chemistry. acs.orgsciencedaily.com

    Chemical Reactivity and Mechanistic Investigations of Phosphinate Species

    Mechanisms of Phospho Group Transfer from Phosphinate Esters

    Phosphoryl transfer reactions are fundamental in biological chemistry, and the study of phosphinate esters provides valuable insights into these mechanisms. ingentaconnect.com These reactions can proceed through several limiting pathways, the prevalence of which depends on factors like the substrate structure, the nucleophile's nature, and the reaction conditions. thieme-connect.de

    The transfer of a phospho group from an ester can follow three primary mechanistic routes. ingentaconnect.comfrontiersin.org

    Associative (AN+DN) Pathway: This is a stepwise, addition-elimination mechanism. It involves the initial attack of a nucleophile on the phosphorus center to form a pentacoordinate phosphorane intermediate. ingentaconnect.comnih.gov This intermediate then breaks down in a subsequent step, expelling the leaving group. ingentaconnect.com The formation or decomposition of this phosphorane intermediate can be the rate-limiting step. frontiersin.org This pathway is analogous to the addition-elimination mechanism at a carbonyl carbon. thieme-connect.de

    Concerted (ANDN) Pathway: This is a one-step, SN2-like mechanism. frontiersin.org It involves the simultaneous formation of the bond between the nucleophile and the phosphorus atom and the cleavage of the bond to the leaving group. nih.govlibretexts.org This pathway proceeds through a single trigonal bipyramidal transition state without the formation of a stable intermediate. thieme-connect.delibretexts.org In the absence of specific structural constraints, the reactions of phosphate (B84403) diester substrates typically occur via this concerted SN2(P)-type mechanism. frontiersin.org

    Dissociative (DN+AN) Pathway: This is a stepwise, SN1-type mechanism. ingentaconnect.com The substrate first undergoes a rate-limiting ionization to generate a highly reactive, trigonal metaphosphate-like intermediate. This intermediate is then rapidly attacked by a nucleophile to form the final product. ingentaconnect.comfrontiersin.org

    The specific pathway taken is influenced by the electronic and steric properties of the ester, the leaving group, and the attacking nucleophile. thieme-connect.de For instance, studies on phosphate monoesters show that with very good leaving groups, dianions react faster than their corresponding monoanions, often via a dissociative mechanism involving a metaphosphate intermediate. frontiersin.org As the leaving group becomes poorer (higher pKₐ), the hydrolysis of monoanions becomes faster. frontiersin.org

    Nucleophilic catalysis can significantly alter the reactivity of phosphinate esters by providing an alternative, lower-energy reaction pathway. However, the effectiveness of nucleophilic catalysis is highly dependent on the reaction mechanism.

    Reactions that proceed through a dissociative (DN+AN) mechanism, such as the reaction of p-nitrophenyl phosphate dianion, are generally not subject to catalysis by added amine nucleophiles. frontiersin.org This is because the rate-determining step is the unimolecular formation of the metaphosphate intermediate, with the nucleophile only participating in a subsequent, fast step. frontiersin.org

    Conversely, for reactions following associative or concerted pathways, the nucleophile is involved in the rate-determining step, and its nature can profoundly impact the reaction rate. thieme-connect.delibretexts.org Studies on the hydrolysis of a nerve agent simulant, dimethyl p-nitrophenyl phosphate (DMNP), demonstrated that N-containing nucleophiles can act as effective catalysts. acs.org The hydrolysis of DMNP, which has a good leaving group, proceeds via cleavage of the P-OAr bond, and its rate is significantly enhanced by these catalysts. acs.org The reaction mechanism can sometimes involve a side reaction where the nucleophile attacks the carbon of the methyl group (an SN2 reaction), leading to different products. acs.org The strength and concentration of competing nucleophiles can affect the distribution of the final products. libretexts.org

    Hydrolysis and Solvolysis of Phosphinate Esters

    The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a key transformation. nih.gov This process can be achieved under both acidic and basic conditions, typically involving a nucleophilic attack on the phosphorus atom of the P=O group, leading to P-O bond cleavage. nih.gov

    Acidic Hydrolysis: The acid-catalyzed hydrolysis of phosphinate esters often proceeds via an AAc2 mechanism, where water is involved in the rate-determining step and P-O bond cleavage occurs. nih.gov However, in some cases, particularly with methyl esters, a rare AAl2 mechanism (C-O bond cleavage) has been observed. nih.gov Studies on methyl methyl-arylphosphinates at various perchloric acid concentrations showed an optimal rate at 6-7 M acid, with the rate decreasing at higher concentrations. nih.gov Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) displayed a maximum rate at 1.5 M HClO₄, with acidic inhibition observed in more concentrated solutions. nih.gov

    Alkaline Hydrolysis: Base-catalyzed hydrolysis (saponification) is a common method for cleaving phosphinate esters. nih.govlibretexts.org The reaction typically involves a nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the ester carbonyl group, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the elimination of an alkoxide ion. masterorganicchemistry.com The rate of alkaline hydrolysis is significantly influenced by steric hindrance. An increase in the steric bulk of the alkyl groups on the phosphorus atom dramatically decreases the reaction rate. nih.govmdpi.com

    The following table presents the relative rate constants for the alkaline hydrolysis of various ethyl dialkylphosphinates, illustrating the profound impact of steric effects.

    CompoundTemperature (°C)Relative Rate ConstantReference
    Ethyl diethylphosphinate70260 mdpi.com
    Ethyl diisopropylphosphinate12041 mdpi.com
    Ethyl di-tert-butylphosphinate1200.08 mdpi.com

    This interactive table summarizes the significant decrease in reaction rate with increasing steric hindrance around the phosphorus center during alkaline hydrolysis.

    It was noted that ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate, highlighting the dominance of steric factors in this reaction. nih.gov

    Solvent properties play a critical role in the solvolysis of phosphinate esters, influencing not only the reaction rates but also the operative mechanism. frontiersin.orgresearchgate.net Changes in solvent from water to less polar environments can have significant consequences for the stability of the ground and transition states. researchgate.net

    The solvolysis rates of isobutyl fluoroformate, for example, increase with higher water content in mixed solvents, indicating acceleration by solvents with greater ionizing power. nih.gov Polar protic solvents are particularly effective at accelerating reactions that proceed via an ionization pathway (SN1-like or dissociative) because their large dipole moment helps to stabilize the charged intermediate, such as a carbocation or a metaphosphate. frontiersin.orglibretexts.org

    A dramatic example of solvent effects is the change in mechanism for the solvolysis of a phosphate monoester dianion. In water, the reaction proceeds via a concerted ANDN mechanism. However, in less polar solvents like tert-butyl alcohol and tert-amyl alcohol, the mechanism shifts to a dissociative DN + AN pathway. frontiersin.org This shift is reflected in the activation entropy, which changes from 3.5 e.u. in water to 24.5 and 23.0 e.u. in tert-butyl alcohol and tert-amyl alcohol, respectively, consistent with a more disordered, unimolecular transition state. frontiersin.org The rates of hydrolysis for some phosphate diesters have been observed to increase by factors as large as 2 x 10⁹ when changing the solvent from water to non-polar aprotic solvents like cyclohexane. frontiersin.org

    Redox Chemistry of the Phosphinate Anion

    The phosphinate anion, [H₂PO₂]⁻, also known as hypophosphite, is the conjugate base of hypophosphorous acid and is a key species in the redox chemistry of phosphorus. nucleos.comwikipedia.org While phosphorus is most commonly found in the +5 oxidation state (as phosphate), lower oxidation states are known to exist and participate in important chemical and biogeochemical cycles. pnas.org

    Oxidation: The phosphinate anion is a well-known reducing agent. nucleos.comwikipedia.org It is thermodynamically unstable and can be oxidized to phosphite (B83602) ([HPO₃]²⁻) and subsequently to phosphate ([PO₄]³⁻). nucleos.comutl.pt This property is utilized in applications such as electroless nickel plating, where hypophosphite reduces Ni²⁺ ions to metallic nickel. wikipedia.org The oxidation of hypophosphite can be achieved through various methods:

    Advanced Oxidation Processes: A UV/H₂O₂ process can effectively oxidize hypophosphite and phosphite to phosphate. tandfonline.comtandfonline.com This method relies on the generation of highly reactive hydroxyl radicals (·OH) from the photolysis of hydrogen peroxide. tandfonline.com The process is effective over a wide pH range (5-11). tandfonline.com

    Catalytic Oxidation: The oxidation of hypophosphite to phosphite can be catalyzed by various materials, including boron-nickel compounds, boron-cobalt compounds, and metallic palladium. google.com

    Electrochemical Oxidation: Cyclic voltammetry studies show that the hypophosphite ion can be electrochemically oxidized to the phosphite ion. utl.ptias.ac.in The oxidation potential is influenced by factors such as temperature and the presence of other components in the solution. ias.ac.in

    Reduction: While phosphinate itself is a reducing agent, the reduction of related P(V) species like phosphine (B1218219) oxides to P(III) phosphines is a significant transformation in organophosphorus chemistry. organic-chemistry.org This reduction is the reverse of phosphine oxidation and can be accomplished using various reducing agents, such as silanes in the presence of catalysts. organic-chemistry.org

    Disproportionation: Upon heating, the hypophosphite ion is thermodynamically unstable and can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced, yielding phosphine (PH₃, P³⁻) and a phosphate salt (P⁵⁺). nucleos.com 2 [H₂PO₂]⁻ → PH₃ + [HPO₄]²⁻ nucleos.com

    This redox chemistry highlights the versatility of the phosphinate anion, acting as a crucial intermediate in both industrial processes and natural phosphorus cycles. wikipedia.orgnih.gov

    Interactions with Other Chemical Entities

    Sodium hypophosphite is a strong reducing agent and exhibits significant reactivity with oxidizing agents. This reactivity can lead to instability and potentially hazardous situations. It is known to react explosively when triturated with strong oxidizing agents such as chlorates. nih.gov Due to this, it is recommended that sodium hypophosphite be stored in a cool, dry place, isolated from oxidizing materials. atamanchemicals.comchemiis.com

    While it can be difficult to react with many oxidizers without the presence of a catalyst, its significant reduction potential makes it a potent reactant under the right conditions. researchgate.netect-journal.kz For instance, it can be oxidized by oxygen in alcoholic solutions in the presence of iron(III) chloride. researchgate.netect-journal.kz

    The chemical reactivity of sodium hypophosphite is profoundly influenced by the presence of metal ions and catalysts. This is most prominently demonstrated in its application in electroless plating, particularly for nickel. atamanchemicals.comwikipedia.orgaquabond.ca In this auto-catalytic process, sodium hypophosphite reduces nickel ions (Ni²⁺) from a solution to form a metallic nickel-phosphorus alloy coating on a substrate. wikipedia.orgatamanchemicals.com The phosphorus content in the resulting deposit can be as high as 15%. wikipedia.orgaquabond.ca

    The process can be applied to various substrates, including metals, plastics, and ceramics. atamanchemicals.com For non-metallic substrates like plastics, the surface must first be activated with fine particles of a catalyst, typically palladium, to initiate the reduction process. wikipedia.orgatamanchemicals.com

    The catalytic reduction is not limited to nickel. Sodium hypophosphite is also used to catalytically reduce other noble metal ions such as platinum and palladium. nih.govresearchgate.net The mechanism in these catalytic processes often involves the binding of the metal ion to a catalytic surface or complex, facilitating the reduction by the hypophosphite. nih.gov

    In addition to its role in plating, sodium hypophosphite's reactivity with metal ions is utilized in water treatment to reduce and remove metal ions like nickel, copper, and iron from industrial wastewater. aquabond.ca The reaction with copper(II) ions in an aqueous solution leads to the deposition of copper metal. quora.com

    Kinetic and mechanistic studies on the oxidation of sodium hypophosphite in the presence of iron(III) in alcoholic solutions have shown a redox mechanism consisting of two main stages: the reduction of Fe(III) by hypophosphite and the subsequent reoxidation of the resulting Fe(II) by oxygen. researchgate.netect-journal.kz A proposed coordination mechanism suggests the formation of an intermediate alkoxyhypophosphite complex of Fe(III), which then undergoes an inner-sphere redox decomposition. researchgate.netect-journal.kz

    Reactant/CatalystKey Products/OutcomeApplication/ContextReference
    Nickel Ions (Ni²⁺)Nickel-Phosphorus (Ni-P) alloyElectroless Nickel Plating atamanchemicals.comwikipedia.orgaquabond.cataylorandfrancis.com
    Palladium (Pd)Activation of non-metallic substratesElectroless Plating on Plastics wikipedia.orgatamanchemicals.com
    Platinum (Pt) and Palladium (Pd) IonsReduced Pt and Pd metalsCatalytic reduction of noble metals nih.govresearchgate.net
    Iron(III) Chloride (FeCl₃)Reduction of Fe(III) to Fe(II), formation of dialkylphosphitesCatalytic oxidation in alcoholic solutions researchgate.netect-journal.kz
    Copper Sulfate (CuSO₄)Deposition of Copper (Cu) metalReduction of copper ions quora.com

    Advanced Academic Applications of Phosphinate Chemistry

    Molecular Design of Enzyme Inhibitors and Biological Mimics

    The structural and electronic similarity of the phosphinate group to other biologically significant moieties allows for the rational design of potent and specific enzyme inhibitors.

    Phosphinates are highly effective mimics of the tetrahedral transition state of peptide bond hydrolysis. youtube.com Their geometry allows them to act as stable analogues of intermediates that are otherwise transient in biological reactions. This makes them powerful tools for studying enzyme mechanisms and for developing inhibitors. For example, phosphinate-based molecules have been designed as analogues of phosphate (B84403) di-esters, such as the anti-tumor agent perifosine, with the specific goal of creating compounds that are resistant to hydrolysis by metabolic enzymes. nih.gov

    The substitution of a carbon or hydrogen atom for an oxygen atom in the phosphinate structure, compared to a phosphate, creates a more hydrolytically stable P-C or P-H bond, which is crucial for therapeutic applications. While structurally similar, phosphinates and their phosphonate (B1237965) counterparts can exhibit different inhibitory properties due to variations in charge distribution and steric factors. nih.gov

    Phosphinate derivatives are recognized as potent inhibitors of aspartic proteases, a class of enzymes critical to the life cycle of viruses like HIV and involved in various human diseases. nih.govacs.org Aspartic proteases utilize a pair of aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. youtube.comnih.gov The mechanism involves the activation of a water molecule that attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. nih.govyoutube.com

    Phosphinate-based inhibitors are designed to mimic this tetrahedral transition state. nih.gov They bind tightly within the enzyme's active site, often forming strong hydrogen bonds with the catalytic aspartate dyad. nih.govacs.org Density functional theory calculations and molecular dynamics simulations have shown that the stability of the enzyme-inhibitor complex is significantly influenced by the hydrogen bonding pattern at the binding site. nih.govacs.org The phosphinate core is stable and does not undergo the cleavage that the natural substrate would, leading to effective and sustained inhibition of the enzyme. youtube.com

    Comparative Binding Features in Aspartic Protease Inhibition

    FeatureNatural Substrate (Transition State)Phosphinate InhibitorSignificance
    GeometryTetrahedralTetrahedralMimics the high-energy intermediate of the catalytic reaction. nih.gov
    StabilityTransientStable to HydrolysisPrevents completion of the catalytic cycle, leading to inhibition. youtube.com
    Binding InteractionHydrogen bonds with catalytic aspartatesStrong hydrogen bonds with catalytic aspartatesHigh binding affinity and potency. nih.govacs.org

    In the field of medicinal chemistry, particularly in the development of antiviral and anticancer agents, nucleoside analogues are of great interest. nih.gov These molecules often act by inhibiting DNA or RNA synthesis after being converted to their triphosphate form within the cell. nih.govpsu.edu However, natural DNA and RNA, with their phosphodiester backbones, are susceptible to cleavage by cellular enzymes called nucleases. core.ac.uk

    To overcome this limitation, researchers have developed nucleoside analogues with modified backbones. Phosphinate-based DNA analogues, where the phosphodiester linkage is replaced by a phosphinate group, are being explored to create nuclease-resistant oligonucleotides. core.ac.uk The goal is to synthesize antisense therapies that can bind to messenger RNA (mRNA) to inhibit the expression of specific genes, for instance, in viral diseases or cancer, without being rapidly degraded. core.ac.uk While alternatives like phosphorothioates and methylphosphonates also offer nuclease resistance, they can sometimes exhibit lower binding affinity to their target mRNA. core.ac.uk Phosphinate analogues represent a continuing effort to develop stable and effective modulators of DNA synthesis. core.ac.uknih.gov

    Functional Materials and Polymer Science

    The reactivity and stability of organophosphorus compounds, including phosphinates, make them valuable components in the creation of functional materials with enhanced properties.

    Organophosphorus compounds are increasingly used as flame retardant additives in polymers as alternatives to halogenated compounds, which have raised environmental and health concerns. aaqr.orgnih.govundark.org These phosphorus-based flame retardants are valued for their high thermal and hydrolytic stability, which is often conferred by the presence of a direct phosphorus-carbon (P-C) bond. nih.gov

    The flame-retardant action of organophosphorus compounds is versatile, often occurring in both the solid and gas phases. nih.gov In the solid phase, during thermal decomposition of the polymer, they can form acidic species that promote the formation of a carbonaceous char layer on the material's surface. nih.gov This char acts as an insulating barrier, inhibiting heat transfer and preventing further oxidation of the polymer. nih.govnih.gov In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. The specific mechanism and effectiveness depend on the structure of the organophosphorus compound and the polymer matrix it is incorporated into. nih.gov

    Mechanisms of Organophosphorus Flame Retardants

    PhaseMechanism of ActionOutcome
    Condensed Phase (Solid)Promotes cross-linking and char formation upon heating. nih.govCreates a protective, insulating surface layer that limits fuel and heat transfer. nih.gov
    Gas PhaseReleases phosphorus-containing radicals (e.g., PO•).Interrupts the radical chain reactions of combustion in the flame. nih.gov

    Phosphinate and phosphonate derivatives are increasingly used for the surface modification of materials to create organic-inorganic hybrids with tailored properties. d-nb.inforesearchgate.net These compounds can act as powerful anchoring groups, strongly attaching to metal oxide surfaces like titania, zirconia, and alumina (B75360) through the formation of stable M-O-P bonds. d-nb.inforesearchgate.net This capability is harnessed in applications such as creating anti-corrosion coatings, developing heterogeneous catalysts, and fabricating specialized optical devices. d-nb.infotaylorandfrancis.com

    The modification can alter the surface properties of a material, for instance, by improving the biocompatibility of polymer implants or enhancing the dispersion of nanoparticles within a polymer matrix. researchgate.netmdpi.com By grafting a layer of phosphinate-containing molecules onto a surface, it is possible to control wetting behavior, chemical resistance, and adhesion. researchgate.net This approach offers a versatile method for engineering the interface between different materials to achieve desired functional outcomes. researchgate.net

    Synthesis and Characterization of Phosphinate-Based Coordination Polymers and Metal-Organic Frameworks

    The phosphinate group's ability to act as a versatile ligand is central to the construction of complex supramolecular structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are built by linking metal ions or clusters with organic ligands, and phosphinates offer diverse coordination modes, leading to a wide array of structural architectures.

    Researchers have successfully synthesized and characterized numerous CPs and MOFs using phosphinate derivatives. For instance, reactions involving metal salts and various phosphinic acids have yielded CPs with distinct dimensionalities, from 1D chains to 2D layers and 3D frameworks. mdpi.comresearchgate.net The synthesis often occurs under solvothermal conditions, where the choice of solvent, temperature, and metal-to-ligand ratio dictates the final structure. mdpi.com

    A variety of metal ions have been incorporated, including alkaline earth metals, transition metals, and lanthanides. mdpi.comnih.gov For example, the reaction of alkaline earth metal salts with diphenylphosphinic acid has been shown to produce linear chain coordination polymers. nih.gov Similarly, samarium(III) has been used with ferrocene-based phosphinic acid ligands to create a 2D coordination polymer. mdpi.com The resulting structures are meticulously characterized using techniques such as single-crystal X-ray diffraction (SCXRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA) to determine their crystal structure, bonding, and thermal stability. mdpi.comresearchgate.netnih.gov

    The selection of the organic part of the phosphinic acid ligand plays a crucial role in the final architecture. The structural diversity of phosphinate derivatives allows for fine-tuning of the resulting framework's properties. mdpi.com This has led to the development of MOFs with tailored pore sizes and functionalities, opening doors for applications in gas storage, separation, and catalysis. nih.govnih.gov

    Table 1: Examples of Phosphinate-Based Coordination Polymers and MOFs
    Metal IonPhosphinate LigandResulting StructureReference
    Mg(II), Ca(II), Sr(II), Ba(II)Diphenylphosphinic acid1D Linear Chains nih.gov
    Cu(II)Diphenylphosphinic acid1D Coordination Chains researchgate.net
    Sm(III)1,1′-ferrocene-diyl-bis(H-phosphinic acid)2D Coordination Polymer mdpi.com
    Ag(I)1,2,4,5-tetrakis(4-carboxyphenyl)benzene3D Helical-type MOF rsc.org

    Catalysis and Process Chemistry Innovations

    The chemical reactivity of sodium phosphinate underpins its use in several catalytic and industrial processes, from polymer manufacturing to environmental remediation.

    Sodium phosphinate, often referred to as sodium hypophosphite in this context, is a highly effective chain transfer agent in aqueous polymerization, particularly for producing low molecular weight polycarboxylic acid polymers. google.comgoogleapis.com These polymers are crucial as dispersants, scale inhibitors, and detergent additives. googleapis.com

    In these reactions, sodium phosphinate helps control the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one. google.comgoogle.com The efficiency of this process is critical, as hypophosphorous acid and its salts are relatively expensive. googleapis.com Research has shown that conducting the polymerization at a high solids level (50-70%) significantly increases the incorporation of the phosphinate into the polymer, improving efficiency. google.comgoogle.com This process introduces phosphinate and phosphonate functionalities into the polymer backbone, which can enhance performance in various applications. google.comgoogleapis.com The compound also acts as a catalyst in certain polymerization reactions and as a stabilizer to prevent polymer degradation during high-temperature processing like extrusion. atamanchemicals.comatamanchemicals.com

    Table 2: Role of Sodium Phosphinate in Polymerization
    FunctionPolymer TypeKey Finding/BenefitReference
    Chain Transfer AgentLow molecular weight polycarboxylic acidsIntroduces phosphinate/phosphonate groups, enhancing performance. Efficiency is improved at high solids content. google.comgoogleapis.com
    CatalystAcrylic acid-based polymersFacilitates polymerization reactions. atamanchemicals.comatamanchemicals.com
    StabilizerVarious polymersPrevents degradation during extrusion and other thermal processing. atamanchemicals.comsmc-global.com

    Sodium phosphinate is a powerful reducing agent, a property that is heavily utilized in water treatment and the regeneration of ion exchange resins. atamanchemicals.comatamanchemicals.com It is employed to reduce the concentration of metal ions in industrial wastewater before it is discharged. atamanchemicals.comatamanchemicals.com Specifically, it is effective in removing heavy metals like nickel, copper, and iron. atamanchemicals.comatamanchemicals.com Its most prominent use in this area is as the reducing agent in electroless nickel plating, a process that creates a uniform, corrosion-resistant nickel-phosphorus layer on metal and plastic substrates. wikipedia.orgbloomtechz.com

    In the context of ion exchange, sodium phosphinate provides the electrons needed for the regeneration of certain resins. atamanchemicals.comsmc-global.com Ion exchange resins are used for various purification processes, but they become exhausted as their active sites are occupied. A regenerating solution is used to strip these captured ions and restore the resin's capacity. While strong acids and bases are common regenerants, specialized processes can utilize the reducing power of phosphinates. purolite.comyoutube.com

    Furthermore, related phosphorus compounds like polyphosphates are used to control scale formation and corrosion in municipal water systems by sequestering hardness ions like calcium and magnesium. chematephosphates.comphosphatesfacts.org

    Phosphinate Compounds as Versatile Synthetic Reagents and Intermediates

    Beyond its direct applications, sodium phosphinate is a valuable starting material and reagent in synthetic organic chemistry, enabling the construction of complex molecules and novel chemical reactions.

    Sodium phosphinate and its parent acid, hypophosphorous acid, are key precursors for creating more complex organophosphorus compounds. researchgate.netresearchgate.net The P-H bonds in the phosphinate ion are reactive and can participate in reactions like hydrophosphinylation, which involves the addition of the P-H bond across a carbon-carbon double or triple bond. nih.govnih.gov

    This method provides a direct route to form P-C bonds, which are the defining feature of organophosphorus compounds. researchgate.net For example, the radical-initiated addition of sodium phosphinate to terminal alkynes can produce 1,1-bis-H-phosphinates, which are valuable precursors to biologically important 1,1-bisphosphonates. nih.govnih.gov These transformations are crucial for building molecules with applications in medicinal chemistry and materials science. researchgate.net The ability to use a simple, inexpensive, and environmentally benign reagent like sodium phosphinate makes these synthetic routes highly attractive. researchgate.net

    The utility of sodium phosphinate as a reducing agent extends to a variety of transformations in organic synthesis. It is considered a nontoxic, stable, and cost-effective alternative to many traditional reducing agents. organic-chemistry.orgacs.org

    One significant application is in reductive amination, a fundamental reaction for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov Studies have demonstrated that sodium phosphinate can achieve high yields in this reaction for a wide range of substrates, with a low environmental impact. organic-chemistry.orgacs.org The reaction can even be scaled up significantly without losing efficiency. organic-chemistry.orgacs.org

    Furthermore, sodium phosphinate can generate phosphorus-centered radicals. organic-chemistry.org These radicals can initiate other reactions, such as the hydroalkylation of nonactivated alkenes, showcasing the compound's versatility in modern synthetic methodologies. organic-chemistry.org It is also used to reduce aromatic diazonium salts to the corresponding aromatic hydrocarbons, a useful deamination strategy in multi-step syntheses. bloomtechz.com

    Table 3: Synthetic Transformations Enabled by Sodium Phosphinate
    TransformationRole of PhosphinateSignificanceReference
    Reductive AminationReducing AgentEnvironmentally benign and cost-effective synthesis of amines. organic-chemistry.orgnih.gov
    HydrophosphinylationP-H SourceDirect formation of P-C bonds for complex organophosphorus scaffolds. nih.govnih.gov
    Reduction of Diazonium SaltsReducing AgentStrategic removal of amino groups in multi-step organic synthesis. bloomtechz.com
    Radical-Mediated ReactionsRadical PrecursorEnables hydroalkylation of unactivated alkenes. organic-chemistry.org

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing sodium bis(16O)(oxidanyl)phosphinate, and how is purity validated in research settings?

    • Synthesis : The compound is typically synthesized via neutralization of phosphinic acid with sodium hydroxide under controlled pH (6–8) and temperature (20–25°C) to avoid decomposition .
    • Purity Validation : Purity (>99%) is verified using titration (acid-base or redox) and spectroscopic methods (FT-IR for functional group analysis). Reagent-grade standards, as specified in pharmacopeial guidelines (e.g., USP 35–NF 30), require ≥98.0% purity for related sodium phosphate derivatives, ensuring consistency in synthesis protocols .

    Table 1: Key Physicochemical Properties

    PropertyValueReference
    Molecular FormulaNaPO₂H₂·H₂O
    Solubility (20°C)1000 g/L in H₂O
    Hydrolytic Stability<10% degradation after 5 days

    Q. How does hydrolytic stability vary under different pH and temperature conditions?

    • Methodology : Hydrolysis tests follow OECD Guideline 111, with stability assessed at pH 4.0, 7.0, and 9.0 at 50°C. No significant degradation (<10%) occurs after 5 days, indicating high stability under environmental conditions (25°C, pH 7) .
    • Implications : This stability supports its use in aqueous systems (e.g., electroplating baths) but necessitates long-term monitoring in environmental fate studies .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in coordination behavior during metal ion extraction?

    • Case Study : Sodium bis(2,4,4-trimethylpentyl)phosphinate (Na-Cyanex 272) demonstrates superior Co(II)/Zn(II) extraction efficiency compared to its acidic form. FT-IR analysis reveals metal-ligand bonding via phosphinate oxygen atoms, with selectivity influenced by pH and extractant concentration .
    • Data Interpretation : Contradictions in extraction efficiency (e.g., pH-dependent selectivity) are resolved by comparing FT-IR spectra of metal complexes and optimizing feed pH (e.g., pH 5.5–6.0 for Co(II)) .

    Table 2: Metal Extraction Efficiency Comparison

    Metal IonExtraction Efficiency (Na-Cyanex 272)Extraction Efficiency (Acidic Form)
    Co(II)92%78%
    Zn(II)88%65%
    Source: Adapted from

    Q. How can degradation products be identified and quantified in environmental matrices?

    • Analytical Workflow :

    Sample Preparation : Use solid-phase extraction (SPE) to concentrate degradation products from aqueous samples.

    Detection : Employ LC-MS/MS for high-sensitivity identification of phosphinic acid (primary degradation product) and phosphine gas (trace byproduct).

    Quantification : Calibrate against certified reference materials (CRMs) validated per ISO 17034 .

    • Challenges : Phosphine gas detection requires headspace GC-MS due to its volatility and toxicity .

    Q. What role does sodium bis(16O)(oxidanyl)phosphinate play in stabilizing coordination polymers?

    • Mechanism : The phosphinate group acts as a bridging ligand, forming stable coordination networks with lanthanides or transition metals. For example, nickel bis(phosphinate) complexes exhibit unique magnetic properties due to Ni(II)-phosphinate bonding .
    • Experimental Design : Synthesize polymers via solvothermal methods and characterize using X-ray diffraction (XRD) and magnetic susceptibility measurements .

    Methodological Notes

    • Contradiction Management : When conflicting data arise (e.g., hydrolysis rates in extreme pH), cross-validate using read-across data from structurally analogous compounds (e.g., sodium phosphinate) and adhere to OECD reliability criteria .
    • Safety Protocols : Despite low acute toxicity (non-hazardous per EC 1272/2008), use PPE to prevent inhalation/contact during synthesis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.